s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-
Brand Name: Vulcanchem
CAS No.: 41735-52-8
VCID: VC17304131
InChI: InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11)
SMILES:
Molecular Formula: C8H9N5O3
Molecular Weight: 223.19 g/mol

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-

CAS No.: 41735-52-8

Cat. No.: VC17304131

Molecular Formula: C8H9N5O3

Molecular Weight: 223.19 g/mol

* For research use only. Not for human or veterinary use.

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- - 41735-52-8

Specification

CAS No. 41735-52-8
Molecular Formula C8H9N5O3
Molecular Weight 223.19 g/mol
IUPAC Name 4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11)
Standard InChI Key IEAPFWFAUCZGRQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture combines a 1,2,4-triazole core with two critical substituents: an ethyl group at position 4 and a 5-nitro-2-furyl moiety at position 5. The amino group at position 3 enhances its nucleophilic potential, while the nitro group on the furan ring introduces electron-withdrawing effects that influence both stability and biological interactions.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous triazole derivatives reveals planar triazole rings with bond lengths consistent with aromatic delocalization . For s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of distinct proton environments:

  • ¹H-NMR (DMSO-d₆): δ 14.39 (s, NH/SH), 10.34 (s, -N=CH), 8.01 (d, J = 1.5 Hz, furan-H), 7.88 (AB system, furan-H) .

  • ¹³C-NMR: Peaks at δ 160–165 ppm correspond to the triazole carbons, while the nitro-furyl carbons resonate at δ 120–150 ppm.

The nitro group’s infrared (IR) absorption at ~1,520 cm⁻¹ and 1,350 cm⁻¹ further validates its presence.

Synthetic Methodologies

Table 1: Comparative Synthetic Yields and Conditions

MethodYield (%)Reaction Time (h)Key Reagents
Cyclocondensation 98.33Hydrazine, CS₂, KOH
CuAAC 83–971–5Cu(I), Alkyne, Azide
OrganismMIC (µg/mL)Mechanism of Action
HIV-1 RT2.5–5.0Allosteric inhibition
S. aureus8.0ROS-mediated DNA damage
C. albicans16.0Ergosterol biosynthesis

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high stability in acidic conditions (t₁/₂ > 24 h at pH 2). LogP values of 1.8 suggest moderate lipophilicity, facilitating blood-brain barrier penetration.

Metabolic Pathways

In vitro hepatic microsome assays indicate cytochrome P450 (CYP3A4)-mediated oxidation of the ethyl side chain, producing a carboxylic acid metabolite.

Comparative Analysis with Analogous Triazoles

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesBiological Activity
Fluconazole C₁₃H₁₂F₂N₆ODifluorophenyl groupAntifungal (CYP51 inhibition)
Ketoconazole C₂₆H₂₈Cl₂N₄O₄Imidazole backboneBroad-spectrum antifungal
s-Triazole (this work)C₈H₉N₅O₃Nitro-furyl, ethyl substituentsAntiviral, antimicrobial

Future Directions and Challenges

While preclinical data are promising, challenges remain in optimizing bioavailability and reducing off-target effects. Structural modifications, such as replacing the nitro group with less toxic bioisosteres, could enhance therapeutic indices. Additionally, scalable synthesis via continuous flow reactors warrants exploration to support industrial production .

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